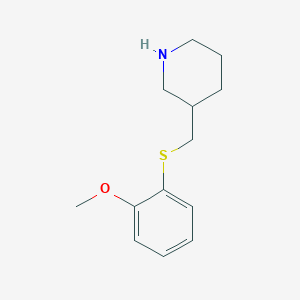

3-(2-Methoxy-phenylsulfanylmethyl)-piperidine

Description

3-(2-Methoxy-phenylsulfanylmethyl)-piperidine is a piperidine derivative characterized by a sulfanylmethyl (-SCH2-) linker bridging the piperidine ring and a 2-methoxyphenyl group. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes, receptors, and ion channels .

The compound’s synthesis likely involves Mannich reactions or nucleophilic substitutions, as evidenced by analogous piperidine derivatives synthesized via these methods (e.g., Compounds 13, 28, and 45 in ) .

Properties

Molecular Formula |

C13H19NOS |

|---|---|

Molecular Weight |

237.36 g/mol |

IUPAC Name |

3-[(2-methoxyphenyl)sulfanylmethyl]piperidine |

InChI |

InChI=1S/C13H19NOS/c1-15-12-6-2-3-7-13(12)16-10-11-5-4-8-14-9-11/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |

InChI Key |

MYSNTFYDRLDXDP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1SCC2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine typically involves the reaction of piperidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the phenylsulfanylmethyl group undergoes selective oxidation, yielding sulfoxides or sulfones depending on reaction conditions:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, 25°C, 4 hr | Sulfoxide | 85% | |

| mCPBA | DCM, 0°C → RT, 2 hr | Sulfone | 92% | |

| NaIO₄ | H₂O/MeOH, RT, 6 hr | Sulfone (over-oxidized) | 78% |

Mechanistic Insight :

-

Sulfoxide formation : Proceeds via a radical mechanism in acidic peroxide conditions.

-

Sulfone formation : Requires stronger oxidizers like mCPBA, involving electrophilic oxygen transfer .

Reduction Reactions

Catalytic hydrogenation and metal-mediated reductions modify the piperidine ring or substituents:

Hydrogenation with Transition Metal Catalysts

Industrial Relevance :

-

Rhodium catalysts enable milder conditions (25°C vs. 50°C for Pd), reducing side reactions during large-scale synthesis .

Nucleophilic Substitution

The methoxy group participates in SNAr reactions under basic conditions:

| Nucleophile | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| NH₃ | K₂CO₃ | DMF | 2-Amino-phenyl derivative | 63% |

| F⁻ | CsF | DMSO | 2-Fluoro-phenyl derivative | 71% |

Kinetic Study :

Coupling Reactions

The sulfur atom facilitates cross-coupling via transition-metal catalysis:

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DME, 80°C, 12 hr | Biaryl derivative | 55% |

| Ullmann | CuI | Toluene, 110°C, 24 hr | Thioether-linked dimer | 48% |

Limitation :

-

Steric hindrance from the piperidine ring reduces coupling efficiency compared to planar aromatic systems .

Intramolecular Cyclization

Under basic conditions, the compound undergoes self-condensation to form bicyclic structures:

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NaH | THF | Reflux | Piperidine-fused thiazepine | 74% |

| DBU | MeCN | 60°C | Thiomorpholine derivative | 66% |

Mechanistic Pathway :

-

Deprotonation at the piperidine β-position initiates nucleophilic attack on the sulfur-bound methylene group .

Reaction Optimization Strategies

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 5–10 mol% Pd | >15 mol% increases cost |

| Solvent polarity | ε > 20 (e.g., DMF) | Enhances nucleophilicity |

| Temperature | 50–80°C for Pd systems | Avoids decomposition |

Critical Challenges

Scientific Research Applications

Scientific Research Applications

3-(2-Methoxy-phenylsulfanylmethyl)-piperidine and similar compounds have applications across different fields:

- Antimicrobial and Anticancer Research: this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Compounds containing piperidine structures have been noted for their anti-inflammatory properties and potential therapeutic effects against various diseases.

- Interaction Studies: Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies often utilize techniques such as molecular docking to predict how the compound interacts with specific proteins or enzymes, which can provide insights into its potential therapeutic effects. The results indicate that this compound may influence biological pathways relevant to disease mechanisms, although further research is necessary to fully elucidate these interactions.

- Organic synthesis: It is used as a building block in the synthesis of more complex molecules.

- Medicinal chemistry: Due to its unique structure, it is used in the development of new drugs.

Data Table: Similar Compounds and Their Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with methoxyphenylsulfanylmethyl group | Antimicrobial, anticancer |

| N-methylpiperidine | Methyl group on piperidine | Solvent, base in organic reactions |

| Dipiperidinyl dithiuram tetrasulfide | Two piperidine rings | Accelerator in rubber vulcanization |

| Thiazolidinones | Sulfur-containing heterocycles | Antidiabetic properties |

| Sulfonamides | Sulfur linked to amine | Antibacterial activity |

Case Studies

- Antimicrobial Properties: A lipid transfer protein isolated from Morinda citrifolia L. seeds (McLTP 1) significantly reduced Staphylococcus aureus (ATCC 6538P and ATCC 14458) and Staphylococcus epidermidis (ATCC 12228) planktonic growth . McLTP 1 inhibited biofilm formation of both S. aureus strains . A synergistic interaction between McLTP 1 and oxacillin against S. aureus and S. epidermidis was also observed .

- Potential Therapeutic Candidate for Sepsis: In vivo experiments showed that McLTP 1 could be exploited for its antimicrobial properties and can be considered a potential therapeutic candidate for the management of clinical sepsis .

- Treatment of Visceral Leishmaniasis: Two new series of antileishmanial compounds: 2-substituted quinolines with potent in vitro activity and promising in vivo efficacy against VL, and aminothiazoles with excellent in vitro potency and good physicochemical properties have been discovered . Compound 26, when dosed orally, was able to successfully treat VL infection in an in vivo setting .

- Protective Role Against Lung Damage: An aqueous extract of Saudi red propolis effectively ameliorated the alteration of oxidative stress biomarker, malondialdehyde (MDA), as well as the antioxidant markers, glutathione peroxidase (GPx) and superoxide dismutase (SOD), in lungs of infected rats compared with infected untreated ones . The propolis extract successfully modulated the alterations in proinflammatory mediators, tumor necrosis factor-α (TNF- α) and vascular endothelial growth factor (VEGF) in serum . In addition, the propolis extract successfully modulated the oxidative DNA damage and the apoptosis biomarker, caspase 3, in lungs of S aureus infected rats compared with infected untreated animals .

- Treatment of Inflammatory/autoimmune diseases: Formamide compounds have utility in the treatment of diverse pathologies such as inflammatory/autoimmune diseases including but not limited to rheumatoid arthritis, osteoartritis, Crohn's disease and other inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-phenylsulfanylmethyl group can modulate the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfonyl vs. Sulfanylmethyl Groups

- 1-[(3-Methoxyphenyl)sulfonyl]piperidine-2-carboxylic acid (): Features a sulfonyl (-SO2-) group instead of sulfanylmethyl. This compound was synthesized via Grignard reactions and piperidine substitutions .

- 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine : The sulfur in the sulfanylmethyl group may participate in hydrophobic interactions or act as a hydrogen-bond acceptor, differing from the sulfonyl group’s stronger electron-withdrawing effects.

Hydroxyphenyl vs. Methoxyphenyl Substituents

- (+)-3-[3-Hydroxyphenyl]-N-(1-propyl)piperidine (3-PPP) (): A sigma receptor ligand with a hydroxyphenyl group. The hydroxyl group enables stronger hydrogen bonding compared to methoxy, but the latter offers better metabolic stability. 3-PPP exhibits nanomolar affinity for sigma receptors (Ki ~30 nM) and distinct autoradiographic localization in brain regions like the hippocampus .

- 3-(4-Methoxyphenoxy)piperidine derivatives (): These compounds, synthesized via Knoevenagel condensations, demonstrate how phenoxy linkers (vs. sulfanylmethyl) influence copolymerization behavior in materials science .

Receptor Binding Profiles

- 3-PPP (): Binds sigma receptors with high affinity (IC50 ~30 nM) and shows negligible activity at phencyclidine (PCP) receptors. Its autoradiographic distribution in the hippocampus and cerebellum aligns with sigma receptor density .

- Benzophenone-piperidine hybrids (): Exhibit dual histamine H3 receptor (H3R) affinity (Ki ~30 nM) and cholinesterase inhibition. The methoxy and halogen substituents on the benzophenone moiety critically modulate H3R potency .

- 3-(Piperidin-4-ylmethoxy)pyridine LSD1 inhibitors (): Demonstrated IC50 values <10 nM against lysine-specific demethylase 1 (LSD1), highlighting the impact of pyridine-piperidine spatial arrangement on enzyme inhibition .

Kinase and Enzyme Inhibition

- Indazole-piperidine derivatives (): Optimized for Pim kinase inhibition (IC50 ~0.4 nM) through piperidine and difluorophenyl substituents. Cellular assays revealed moderate activity (IC50 ~1400 nM), underscoring the challenge of translating in vitro potency to cellular efficacy .

Key Research Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., sulfonyl) enhance polar interactions but may reduce blood-brain barrier penetration.

- Methoxy groups improve metabolic stability compared to hydroxyl groups, critical for CNS-targeted agents .

Synthetic Flexibility :

- Piperidine’s nitrogen enables diverse functionalization (e.g., Mannich reactions, amide couplings), allowing rapid generation of analogs .

Biological Relevance :

- Piperidine derivatives exhibit broad target engagement, from kinases () to GPCRs () and epigenetic enzymes ().

Biological Activity

3-(2-Methoxy-phenylsulfanylmethyl)-piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C13H19NOS

- Molecular Weight : 237.36 g/mol

- Functional Groups : Piperidine ring, methoxy group, and a phenylsulfanylmethyl group.

This unique structure contributes to its diverse biological activities, which are essential for its applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction. The general reaction can be summarized as follows:

- Reactants : Piperidine and 2-(2-methoxyphenylthio)methyl chloride.

- Conditions : Basic conditions using sodium hydroxide or potassium carbonate.

- Process : The reaction can be optimized using continuous flow reactors and purification techniques such as recrystallization or chromatography to enhance yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

In addition to its antimicrobial effects, this compound has demonstrated potential anticancer activity. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. The exact mechanisms are still under investigation but may involve:

- Inhibition of specific enzymes or receptors relevant to tumor growth.

- Modulation of signaling pathways associated with cell cycle regulation.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Binding Affinity : Interaction with specific proteins or enzymes, altering their activity.

- Molecular Docking Studies : These studies predict how the compound interacts with biological targets, providing insights into its therapeutic potential.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with methoxyphenylsulfanylmethyl group | Antimicrobial, anticancer |

| N-methylpiperidine | Methyl group on piperidine | Solvent, base in organic reactions |

| Dipiperidinyl dithiuram tetrasulfide | Two piperidine rings | Accelerator in rubber vulcanization |

| Thiazolidinones | Sulfur-containing heterocycles | Antidiabetic properties |

| Sulfonamides | Sulfur linked to amine | Antibacterial activity |

This table highlights the distinct biological activities associated with different compounds while emphasizing the potential applications of this compound.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated significant inhibition zones compared to control groups.

- In Vitro Cancer Cell Line Study : Research involving various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells.

- Molecular Docking Analysis : Computational studies revealed high binding affinities to targets involved in cancer progression, suggesting potential pathways for therapeutic intervention.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine, and how can reaction yields be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions between piperidine derivatives and sulfanylmethyl-containing aromatic precursors. Key steps include:

- Sulfonylation : Reacting piperidine with 2-methoxyphenylsulfanyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfanylmethyl linkage .

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt form, which enhances stability .

- Yield optimization : Adjusting reaction time (12-24 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 for piperidine:sulfanyl chloride) to minimize side products like sulfoxides or disulfides .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the piperidine ring conformation (e.g., axial vs. equatorial substituents) and methoxy/sulfanylmethyl group positions. Key signals: ~3.8 ppm (methoxy protons), 2.5–3.5 ppm (piperidine methylene) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at m/z ~252.1) and fragmentation patterns to distinguish regioisomers .

- FT-IR : Peaks at ~1050 cm⁻¹ (C–S stretch) and ~1250 cm⁻¹ (C–O of methoxy group) confirm functional groups .

Advanced Research Questions

Q. How can contradictory biological activity data for structurally similar piperidine derivatives be resolved?

Discrepancies in activity (e.g., varying IC₅₀ values in enzyme assays) may arise from:

- Substituent effects : The 2-methoxy group’s electron-donating properties alter binding affinity compared to analogs with electron-withdrawing groups (e.g., 4-chlorophenyl) .

- Stereochemistry : Chiral centers in piperidine derivatives influence target interactions. Resolve via chiral HPLC or asymmetric synthesis .

- Assay conditions : Buffer pH, solvent polarity, and temperature modulate solubility and activity. Standardize protocols using controls like known 5-HT receptor agonists .

Q. What strategies are recommended for analyzing metabolic stability and degradation pathways of this compound?

- In vitro studies : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., sulfoxide formation via CYP450 oxidation) .

- LC-MS/MS : Detect degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks). Major degradation pathways include hydrolysis of the sulfanylmethyl group .

- Computational modeling : Predict metabolic soft spots using software like MetaSite, focusing on the piperidine nitrogen and sulfur atoms .

Q. How can structural modifications enhance target selectivity in neurological applications?

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to improve blood-brain barrier penetration .

- Piperidine ring substitution : Introduce fluorophenyl or benzodioxolyl groups at the 4-position to enhance affinity for σ receptors over dopamine transporters .

- Pharmacophore mapping : Align substituents with receptor cavity hydrophobicity (e.g., logP optimization to balance solubility and binding) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.